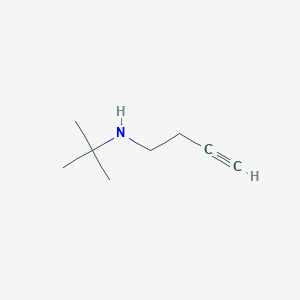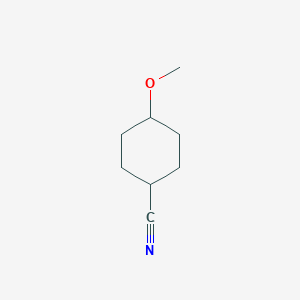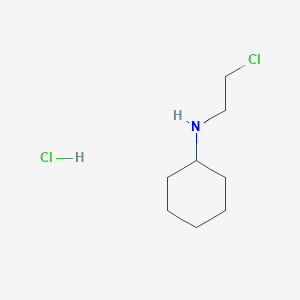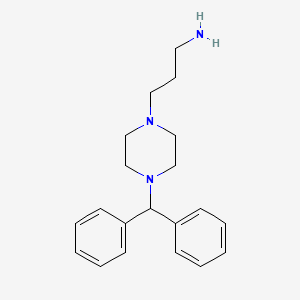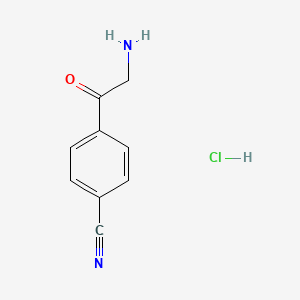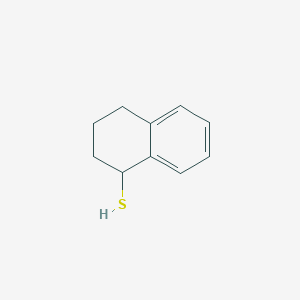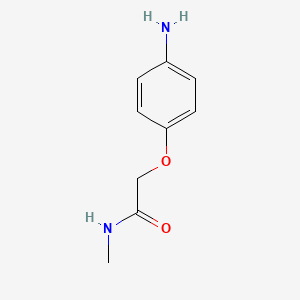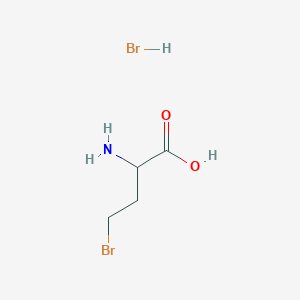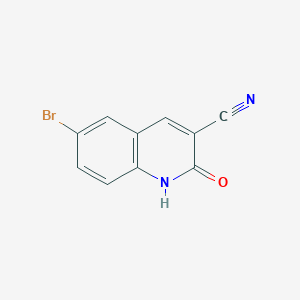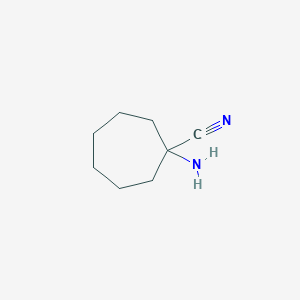
5-Bromo-4-chloro-2-fluoroaniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Bromo-4-chloro-2-fluoroaniline is a chemical compound composed of bromine, chlorine, and fluorine atoms. It is a colorless, crystalline solid with a faint odor. This compound is used in various scientific research applications, including the synthesis of pharmaceuticals and other organic compounds. It has been studied for its biochemical and physiological effects, and its advantages and limitations for laboratory experiments.
Scientific Research Applications
Chemoselective Functionalization
5-Bromo-4-chloro-2-fluoroaniline is used in chemoselective functionalization processes. Research by Stroup, Szklennik, Forster, and Serrano-Wu (2007) describes the chemoselective functionalization of a related compound, 5-bromo-2-chloro-3-fluoropyridine, highlighting its utility in synthetic chemistry. This study shows how catalytic amination conditions can selectively substitute different halogen groups, demonstrating the compound's versatility in chemical synthesis (Stroup, Szklennik, Forster, & Serrano-Wu, 2007).
Synthesis of Halogenated Pyridines
5-Bromo-2-chloro-4-fluoro-3-iodopyridine, a closely related compound, has been synthesized for its potential as a building block in medicinal chemistry. Wu, Porter, Frennesson, and Saulnier (2022) describe simple syntheses of this compound, showcasing its value in creating pentasubstituted pyridines for chemical manipulations (Wu, Porter, Frennesson, & Saulnier, 2022).
Pseudotetrahedral Polyhaloadamantanes
Research on pseudotetrahedral polyhaloadamantanes, which includes compounds like 1-bromo-3-chloro-5-fluoro- and 1-bromo-3-chloro-5-fluoro-7-iodoadamantane, highlights their use as chirality probes. Schreiner, Fokin, Lauenstein, Okamoto, Wakita, Rinderspacher, Robinson, Vohs, and Campana (2002) demonstrated their synthesis and application in determining absolute configurations, important in stereochemical studies (Schreiner et al., 2002).
Vibrational Spectra Analysis
Krishnakumar and Balachandran (2005) conducted a study on the vibrational spectra of halogenated cytosines, including 5-fluoro, 5-chloro, and 5-bromo-cytosines. This research, using density functional theory calculations, provides insights into the impact of halogen substituents on vibrational frequencies, which is valuable in the field of molecular spectroscopy (Krishnakumar & Balachandran, 2005).
Structural Manifolds from a Common Precursor
Schlosser and Bobbio (2002) explored the basicity gradient-driven isomerization of halopyridines. Their research includes derivatives of 5-chloro-2,3-difluoropyridine, which can be transformed into various halopyridines and pyridinecarboxylic acids. This study highlights the creation of diverse structures from a common precursor, an important concept in synthetic chemistry (Schlosser & Bobbio, 2002).
Safety and Hazards
Mechanism of Action
Pharmacokinetics
It’s known that aniline derivatives, such as 2-fluoroaniline, are efficiently metabolized, primarily by 4-hydroxylation with subsequent sulfate or glucuronide formation . At least 80% of the dose is excreted in the urine within 24 hours .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 5-Bromo-4-chloro-2-fluoroaniline. For instance, it should be stored in a dark place, sealed, and dry, at a temperature between 2-8°C . This suggests that light, air, moisture, and temperature could affect its stability and potency.
Properties
IUPAC Name |
5-bromo-4-chloro-2-fluoroaniline |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4BrClFN/c7-3-1-6(10)5(9)2-4(3)8/h1-2H,10H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FAWFPJSYUUKRCM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1Br)Cl)F)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4BrClFN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40554633 |
Source


|
| Record name | 5-Bromo-4-chloro-2-fluorobenzenamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40554633 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.46 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
111010-07-2 |
Source


|
| Record name | 5-Bromo-4-chloro-2-fluorobenzenamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40554633 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
